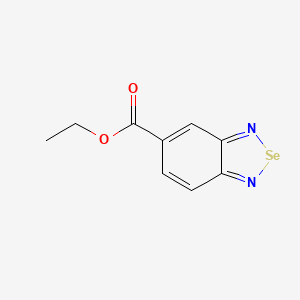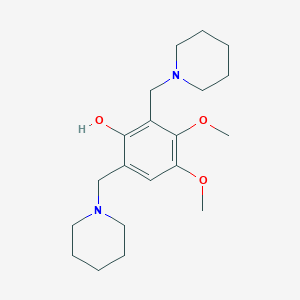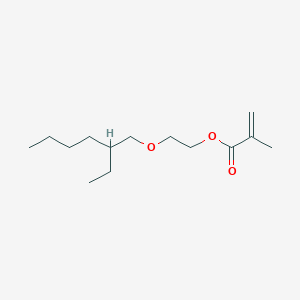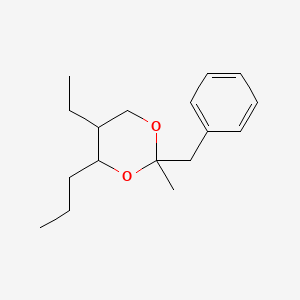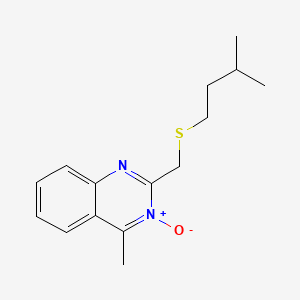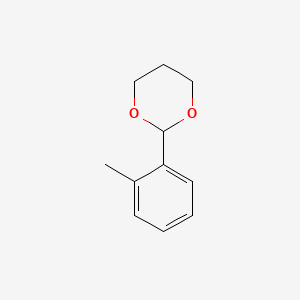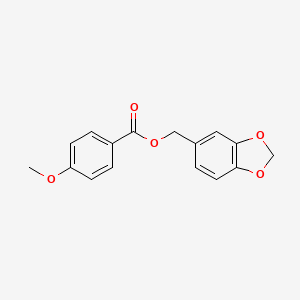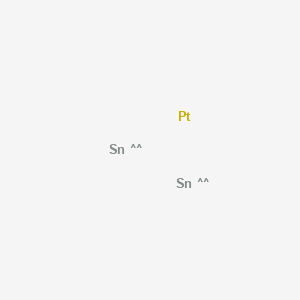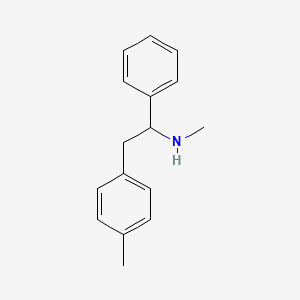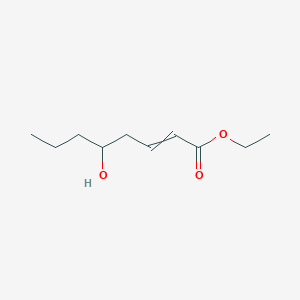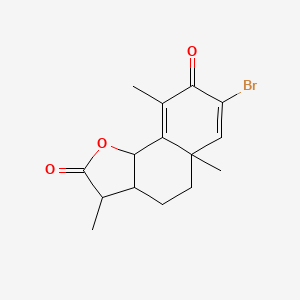
2-Bromosantonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromosantonin is a brominated derivative of santonin, a sesquiterpene lactone It is known for its unique molecular structure, which includes a bromine atom attached to the santonin framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromosantonin typically involves the bromination of santonin. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs selectively at the 2-position of the santonin molecule, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromosantonin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form brominated derivatives with higher oxidation states.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, reverting it to santonin or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents .
Major Products:
Substitution Products: Various substituted santonin derivatives.
Oxidation Products: Brominated lactones and other oxidized forms.
Reduction Products: De-brominated santonin and related compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other brominated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Bromosantonin involves its interaction with various molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
2-Bromo-β-santonin: Another brominated derivative of santonin with similar structural features.
2-Bromo-α-santonin: Differing in the stereochemistry at the brominated position.
Bromocriptine: A brominated ergot alkaloid with distinct pharmacological properties.
Uniqueness: 2-Bromosantonin stands out due to its specific bromination pattern and the resulting chemical reactivity. Its unique structure allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
5676-49-3 |
|---|---|
Fórmula molecular |
C15H17BrO3 |
Peso molecular |
325.20 g/mol |
Nombre IUPAC |
7-bromo-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H17BrO3/c1-7-9-4-5-15(3)6-10(16)12(17)8(2)11(15)13(9)19-14(7)18/h6-7,9,13H,4-5H2,1-3H3 |
Clave InChI |
QRONGANYXMWLQI-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC3(C=C(C(=O)C(=C3C2OC1=O)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


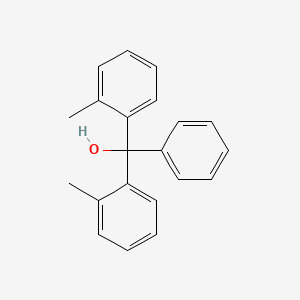
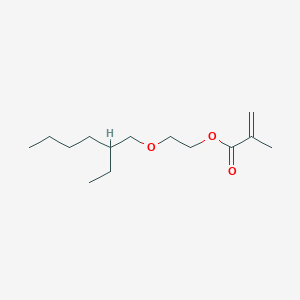

![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
